2-(Methylthio)benzonitrile
Overview
Description
2-(Methylthio)benzonitrile is an organic compound with the molecular formula C8H7NS. It is characterized by a benzene ring substituted with a nitrile group and a methylthio group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and other industries.
Synthetic Routes and Reaction Conditions:
From o-chlorobenzonitrile and sodium methyl mercaptide: This method involves the reaction of o-chlorobenzonitrile with sodium methyl mercaptide.
Green synthesis using ionic liquids: Another method involves the use of ionic liquids as a recycling agent.
Industrial Production Methods: Industrial production of this compound often employs the reaction of o-chlorobenzonitrile with sodium methyl mercaptide due to its efficiency and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the methylthio group can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium methyl mercaptide is commonly used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Major Products:
Substitution Reactions: Products vary depending on the substituent introduced.
Oxidation Reactions: Major products include sulfoxides and sulfones.
Scientific Research Applications
2-(Methylthio)benzonitrile is used as an intermediate in the synthesis of various pharmaceuticals. It is also employed in the production of agrochemicals and dyes. In scientific research, it serves as a building block for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets can vary based on the specific use of the compound .
Comparison with Similar Compounds
Benzonitrile: Similar in structure but lacks the methylthio group.
2-(Methylsulfanyl)benzonitrile: Another name for 2-(Methylthio)benzonitrile, highlighting the presence of the methylthio group.
Uniqueness: this compound is unique due to the presence of both a nitrile group and a methylthio group, which imparts distinct chemical properties and reactivity compared to other benzonitrile derivatives .
Properties
IUPAC Name |
2-methylsulfanylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZSANDJGNKIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216290 | |
Record name | 2-(Methylthio)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6609-54-7 | |
Record name | 2-(Methylthio)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylthio)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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